2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a thiophene ring, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form ethyl 2-(4-fluorophenyl)aminoacetate. This intermediate is then treated with hydrazine hydrate to yield 2-[(4-fluorophenyl)amino]acetohydrazide.
Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with thiophene-2-carbaldehyde under acidic or basic conditions to form the final product, 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism by which 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide
- 2-[(4-bromophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide
- 2-[(4-methylphenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide
Uniqueness
Compared to its analogs, 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluoroanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c14-10-3-5-11(6-4-10)15-9-13(18)17-16-8-12-2-1-7-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXSGTVJFKFCE-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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